BCTP

Descripción

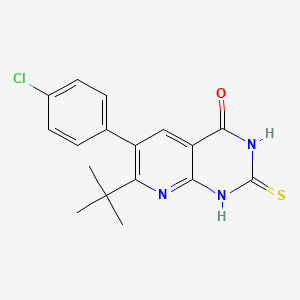

Propiedades

Fórmula molecular |

C17H16ClN3OS |

|---|---|

Peso molecular |

345.8 g/mol |

Nombre IUPAC |

7-tert-butyl-6-(4-chlorophenyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C17H16ClN3OS/c1-17(2,3)13-11(9-4-6-10(18)7-5-9)8-12-14(19-13)20-16(23)21-15(12)22/h4-8H,1-3H3,(H2,19,20,21,22,23) |

Clave InChI |

BOBBYBHJYYJHHQ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=C(C=C2C(=N1)NC(=S)NC2=O)C3=CC=C(C=C3)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BCTP; |

Origen del producto |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Mechanism of Action of BTP-114 (BCTP)

Executive Summary

BTP-114 is an innovative, next-generation platinum-based chemotherapeutic agent designed to improve upon the efficacy and safety profile of traditional platinum drugs like cisplatin. It is a prodrug of cisplatin that leverages a unique albumin-binding mechanism to enhance its pharmacokinetic properties and achieve preferential accumulation in tumor tissues. The core of its mechanism of action is the targeted delivery of the potent cytotoxic agent, cisplatin, to the tumor microenvironment, particularly in hypoxic regions, leading to DNA damage and subsequent cancer cell apoptosis. Preclinical studies have suggested superior tumor growth inhibition and a more favorable safety profile compared to conventional cisplatin. A Phase 1 clinical trial has been initiated to evaluate its safety and efficacy in patients with advanced solid tumors, particularly those with BRCA mutations or other DNA repair deficiencies.

Core Mechanism of Action

BTP-114 is engineered as a prodrug of cisplatin, incorporating a maleimide moiety that facilitates its primary mechanism of action.[1] This mechanism can be dissected into several key stages:

-

Albumin Conjugation: Upon intravenous administration, the maleimide group on BTP-114 rapidly and covalently binds to circulating serum albumin.[1][2] This conjugation is a critical step, as it dramatically alters the pharmacokinetic profile of the drug.

-

Prolonged Circulation and Half-Life: The binding to albumin, the most abundant protein in human plasma, significantly increases the hydrodynamic radius of BTP-114 and prevents its rapid renal clearance. This results in a substantially prolonged plasma half-life, which has been predicted to be around 10 days in humans.[3][4] This extended circulation time increases the window for the drug to accumulate in tumor tissues.

-

Enhanced Permeability and Retention (EPR) Effect: The large size of the BTP-114-albumin conjugate facilitates its passive accumulation in solid tumors through the Enhanced Permeability and Retention (EPR) effect. The leaky vasculature and impaired lymphatic drainage characteristic of many solid tumors allow for the extravasation and retention of macromolecules like albumin-drug conjugates.

-

Preferential Tumor Uptake: Preclinical studies have indicated that BTP-114 demonstrates preferential uptake by cancer cells with specific molecular profiles.[3][5] This suggests that beyond the passive EPR effect, there may be active mechanisms contributing to its tumor-selective accumulation.

-

Intratumoral Activation: BTP-114 is designed to release its active component, cisplatin, within the tumor microenvironment. This release is thought to be triggered by the hypoxic conditions often found in solid tumors.[6] The reduction of the prodrug in this environment liberates the highly cytotoxic cisplatin.

-

Induction of DNA Damage and Apoptosis: Once released, cisplatin acts through its well-established mechanism of action. It enters the cancer cell nucleus and forms covalent adducts with DNA, primarily creating intrastrand and interstrand cross-links.[6] These DNA lesions disrupt DNA replication and transcription, leading to the activation of the DNA damage response (DDR) pathways and ultimately triggering apoptosis (programmed cell death).

Signaling Pathways and Molecular Interactions

The primary molecular target of the active form of BTP-114 is nuclear DNA. The subsequent cellular response involves the complex and highly regulated DNA Damage Response (DDR) pathway.

Caption: BTP-114 mechanism from albumin binding to apoptosis induction.

Quantitative Data Summary

The publicly available data for BTP-114 is largely qualitative. The following table summarizes the quantitative information that has been disclosed in press releases and conference abstracts.

| Parameter | Value/Observation | Context | Source |

| Pharmacokinetics | |||

| Predicted Human Plasma Half-life | ~10 days | This is a significant increase compared to the short half-life of free cisplatin. | [3][4] |

| Platinum Exposure (AUC) | 15-fold increase | Compared to cisplatin in preclinical models. | [3][4] |

| Pharmacodynamics | |||

| Platinum Accumulation in Tumor | 13-fold to 15-fold increase | Observed in multiple xenograft models compared to cisplatin. | [2][3][4] |

| Therapeutic Dose of Platinum | Up to 2-fold increase | The tolerated dose of platinum administered as BTP-114 was higher than for cisplatin. | [3][4] |

| Efficacy | |||

| Tumor Growth Inhibition | Superior to cisplatin | Demonstrated in preclinical models of lung and ovarian cancer. | [3] |

| Safety | |||

| Dose-Limiting Toxicities | Reduced | Key dose-limiting toxicities of cisplatin were reported to be reduced. | [3][4] |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of BTP-114 have not been published in peer-reviewed journals. The information below is a generalized description based on the available abstracts and press releases.

In Vivo Tumor Growth Inhibition Studies

-

Animal Models: Preclinical efficacy was evaluated in various xenograft models, including those for lung and ovarian cancer.[3] The specific cell lines and mouse strains used have not been publicly disclosed.

-

Dosing: BTP-114 was administered intravenously. While the exact dosing regimen is not detailed, it was reported that the therapeutic dose of platinum could be increased by up to 2-fold compared to cisplatin.[3][4]

-

Tumor Volume Measurement: Tumor growth was likely monitored by caliper measurements over time to assess the degree of tumor growth inhibition.

-

Pharmacokinetic Analysis: Plasma samples were likely collected at various time points post-administration to determine the concentration of platinum over time and calculate pharmacokinetic parameters such as AUC and half-life.

-

Biodistribution Studies: To determine platinum accumulation in tumors and other tissues, animals were likely euthanized at specific time points, and tissues were harvested for platinum content analysis, likely using techniques such as inductively coupled plasma mass spectrometry (ICP-MS).

-

DNA Adduct Analysis: The extent of platinum-DNA adduct formation in tumor tissue was likely assessed to confirm target engagement.[1]

Caption: Generalized workflow for in vivo preclinical studies of BTP-114.

Clinical Development

A Phase 1, open-label, multicenter, dose-escalation study of BTP-114 (NCT02950064) was initiated to evaluate its safety, pharmacokinetics, and anti-cancer activity in patients with advanced solid tumors.[7] The study specifically targeted patients with BRCA mutations or other DNA repair deficiencies, as these tumors are known to be particularly sensitive to DNA-damaging agents like platinum compounds.[7] The trial was designed in two parts: a dose-escalation phase to determine the maximum tolerated dose (MTD) and a dose-expansion phase to further evaluate safety and efficacy in specific tumor types.[7]

Conclusion

BTP-114 represents a promising advancement in platinum-based cancer therapy. Its mechanism of action, centered on albumin binding for enhanced drug delivery and tumor-specific activation, has the potential to overcome some of the key limitations of conventional platinum agents, namely their toxicity and limited tumor penetration. While the available preclinical data is encouraging, the lack of detailed, peer-reviewed publications necessitates a degree of caution in interpreting the findings. The results of the ongoing clinical trial will be crucial in determining the ultimate clinical utility of this novel therapeutic agent. Researchers and clinicians should remain attentive to future publications and clinical trial updates for a more complete understanding of BTP-114's profile.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. Blend Therapeutics Presents Preclinical Data For Lead Candidate BTP-114 That Demonstrated Superiority To Cisplatin In Tumor Growth Inhibition - BioSpace [biospace.com]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. oncozine.com [oncozine.com]

- 6. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

The Emergence of Bicyclo[1.1.1]pentane (BCP) in Modern Drug Discovery: A Technical Guide to Synthesis and Core Principles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bicyclo[1.1.1]pentane (BCP) has rapidly transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its rigid, three-dimensional structure serves as an effective bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes. The incorporation of a BCP core into drug candidates often confers significant advantages, including improved aqueous solubility, enhanced metabolic stability, and the ability to explore novel chemical space. This guide provides an in-depth technical overview of the discovery, synthesis, and core principles of BCP-containing compounds, with a focus on their application in the development of novel therapeutics. We will explore key examples, including mGluR1 antagonists, lipoxin A4 mimetics, and IDO1 inhibitors, to illustrate the transformative potential of this unique scaffold.

The BCP Core: A Paradigm Shift in Bioisosterism

The concept of bioisosterism, the substitution of one chemical group for another with similar physical or chemical properties to enhance a desired biological or physical property without making significant changes in chemical structure, has long been a guiding principle in drug design. The BCP moiety has emerged as a powerful tool in this regard, offering a saturated, non-planar alternative to traditional, often planar, aromatic systems.[1]

Key Advantages of BCP Incorporation:

-

Improved Physicochemical Properties: The replacement of a flat, greasy aromatic ring with a three-dimensional, sp³-rich BCP core can lead to a significant increase in aqueous solubility and a reduction in non-specific protein binding.

-

Enhanced Metabolic Stability: The strained C-C and C-H bonds within the BCP cage are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to the C-H bonds of an aromatic ring.[2]

-

Novel Vector Exploration: The bridgehead substituents of a 1,3-disubstituted BCP mimic the linear trajectory of a para-substituted phenyl ring, while the cage structure itself allows for the exploration of chemical space above and below the plane of a traditional aromatic ring.

Synthesis of the BCP Core and Key Derivatives

The synthetic accessibility of BCPs has been a major driver of their adoption in drug discovery. While early routes were often challenging, the development of methods starting from [1.1.1]propellane has made a wide array of BCP building blocks readily available.[1]

General Synthetic Strategies

A common and effective method for the synthesis of 1,3-disubstituted BCPs involves the radical addition to [1.1.1]propellane. This highly strained intermediate readily undergoes ring-opening reactions with a variety of radical precursors.

Experimental Protocol: Radical Addition to [1.1.1]Propellane

-

Generation of [1.1.1]Propellane: [1.1.1]Propellane is typically generated in situ from a suitable precursor, such as 1,3-dibromo-bicyclo[1.1.1]pentane, via reduction with an appropriate reagent (e.g., t-butyllithium).

-

Radical Formation: A radical initiator (e.g., azobisisobutyronitrile, AIBN) is used to generate radicals from a suitable precursor (e.g., an alkyl halide).

-

Reaction: The generated radicals add to the central bond of [1.1.1]propellane, leading to the formation of a bicyclo[1.1.1]pentyl radical.

-

Trapping: The bicyclo[1.1.1]pentyl radical is then trapped by a suitable reagent to afford the desired 1,3-disubstituted BCP.

Synthesis of a BCP-containing mGluR1 Antagonist

An early example highlighting the potential of BCPs was the synthesis of an analogue of (S)-(4-carboxyphenyl)glycine, a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1).[1]

Experimental Protocol: Synthesis of a BCP-based mGluR1 Antagonist Analogue

The synthesis of the BCP analogue of (S)-(4-carboxyphenyl)glycine involves the preparation of a suitable bicyclo[1.1.1]pentyl building block, followed by elaboration to the final amino acid. A key step is the asymmetric synthesis of the amino acid moiety.

-

Preparation of 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid: This can be achieved through the carboxylation of the corresponding Grignard reagent derived from 1,3-dibromobicyclo[1.1.1]pentane.

-

Asymmetric Amination: The carboxylic acid is converted to a suitable precursor for asymmetric amination, for example, an N-acyl-2-oxazolidinone. Asymmetric amination can then be achieved using a chiral auxiliary and an electrophilic nitrogen source.

-

Deprotection: Removal of the protecting groups yields the final BCP-containing amino acid.

Case Studies: BCP in Action

BCP-Containing Lipoxin A4 Mimetics

Lipoxin A4 (LXA4) is an endogenous lipid mediator with potent anti-inflammatory and pro-resolving properties. However, its therapeutic potential is limited by its short in vivo half-life. The incorporation of a BCP moiety into synthetic LXA4 mimetics has been explored as a strategy to enhance their metabolic stability.[3]

Quantitative Data: Biological Activity of BCP-Lipoxin A4 Mimetics

| Compound | Target | Assay | IC50 / EC50 | Reference |

| Imidazolo-BCP-sLXm (6a) | NF-κB | THP-1-Lucia reporter assay | Picomolar range | [4] |

Signaling Pathway: Lipoxin A4 and its Mimetics

LXA4 and its mimetics exert their anti-inflammatory effects primarily through the activation of the G-protein coupled receptor, ALX/FPR2.[5][6] This initiates a signaling cascade that ultimately leads to the inhibition of pro-inflammatory pathways, such as the NF-κB pathway, and the promotion of inflammation resolution.[7][8]

Caption: Signaling pathway of Lipoxin A4 and its mimetics.

BCP-Containing IDO1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan catabolism. Overexpression of IDO1 in tumors can lead to an immunosuppressive microenvironment, allowing cancer cells to evade the immune system. The development of IDO1 inhibitors is therefore a promising strategy in cancer immunotherapy. The replacement of a phenyl ring with a BCP moiety in a series of IDO1 inhibitors was shown to circumvent issues with amide hydrolysis, leading to compounds with improved pharmacokinetic profiles.[2]

Quantitative Data: In Vitro and In Vivo Properties of a BCP-IDO1 Inhibitor

| Compound | HeLa IC50 (nM) | Human Whole Blood IC50 (nM) | Rat Clearance (mL/min/kg) | Dog Clearance (mL/min/kg) | Reference | |---|---|---|---|---| | 2 | 3.1 | 121 | 1.2 | 0.5 |[2] |

Experimental Workflow: IDO1 Inhibitor Screening

The screening of IDO1 inhibitors typically involves a cellular assay to measure the inhibition of tryptophan catabolism.

Caption: Experimental workflow for IDO1 inhibitor screening.

Experimental Protocol: IDO1 Cellular Activity Assay

-

Cell Culture: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

-

IDO1 Induction: Treat the cells with human interferon-gamma (IFN-γ) at a concentration of 10 ng/mL to induce IDO1 expression.

-

Compound Addition: Add the BCP-containing IDO1 inhibitors at a range of concentrations to the cell culture medium.

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Kynurenine Measurement: After incubation, collect the cell supernatant. The concentration of kynurenine, the product of the IDO1-catalyzed reaction, is then measured. This is often done by adding a reagent that reacts with kynurenine to produce a colored or fluorescent product, which can be quantified using a plate reader.[9]

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Perspectives

The bicyclo[1.1.1]pentane scaffold has firmly established itself as a valuable tool in the medicinal chemist's toolbox. Its unique structural and physicochemical properties offer a powerful strategy to overcome common challenges in drug development, such as poor solubility and metabolic instability. The case studies presented here provide a glimpse into the broad applicability of BCPs across different therapeutic areas. As synthetic methodologies continue to evolve, allowing for even greater control over the functionalization of the BCP core, we can expect to see a growing number of BCP-containing drug candidates entering clinical development. The "escape from flatland" offered by the BCP moiety will undoubtedly continue to inspire the design of novel and improved therapeutics for years to come.

References

- 1. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent and Orally Available Bicyclo[1.1.1]pentane-Derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic Potential of Lipoxin A4 in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. annualreviews.org [annualreviews.org]

- 8. Lipoxins: resolutionary road - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benocyclidine (BTCP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benocyclidine, also known as Benzothiophenylcyclohexylpiperidine (BTCP), is a potent and selective dopamine reuptake inhibitor (DRI). This document provides a comprehensive technical overview of BTCP, including its classification, mechanism of action, and relevant experimental data. Detailed protocols for key experimental procedures and visualizations of associated signaling pathways and workflows are presented to support further research and drug development efforts. It is important to note that the user's query "BCTP" is likely a typographical error, as the preponderance of scientific literature points to "BTCP" as the correct acronym for this compound.

Compound Classification

BTCP belongs to the arylcyclohexylamine class of compounds. It is structurally related to phencyclidine (PCP), however, its pharmacological profile is distinct. Unlike PCP, which has significant activity at the NMDA receptor, BTCP is a pure dopamine reuptake inhibitor with negligible affinity for the NMDA receptor, thus lacking hallucinogenic or dissociative effects.

Mechanism of Action

The primary mechanism of action of BTCP is the potent and selective inhibition of the dopamine transporter (DAT). The DAT is a presynaptic transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By blocking the DAT, BTCP increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.

Quantitative Data Summary

The following table summarizes the binding affinity and inhibitory concentrations of BTCP for the dopamine transporter from various studies.

| Parameter | Value | Species | Assay Conditions | Reference |

| Ki (DAT) | 2.19 µM | Human (mutant DAT-F76Y) | Radioligand binding assay | [1] |

| IC50 (DA uptake) | ~70 nM | Rat | Primary cultures of dopaminergic neurons | |

| IC50 (DA uptake) | 7 nM | Rat | Not specified | |

| Kd1 ([3H]BTCP binding) | 0.9 nM | Rat | Striatal membranes | |

| Kd2 ([3H]BTCP binding) | 20 nM | Rat | Striatal membranes |

Experimental Protocols

Dopamine Transporter (DAT) Binding Assay

Objective: To determine the binding affinity (Ki) of BTCP for the dopamine transporter.

Materials:

-

Rat striatal membranes (or cells expressing DAT)

-

[³H]-GBR 12783 or other suitable radioligand for DAT

-

BTCP solutions of varying concentrations

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare rat striatal membrane homogenates.

-

In assay tubes, add a constant concentration of [³H]-GBR 12783.

-

Add varying concentrations of BTCP (competitor ligand).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a defined temperature (e.g., 4°C) for a specific duration to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).

-

Calculate specific binding and analyze the data using non-linear regression to determine the IC50 of BTCP.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[2]

In Vitro Dopamine Uptake Inhibition Assay

Objective: To measure the potency (IC50) of BTCP in inhibiting dopamine uptake into synaptosomes or DAT-expressing cells.

Materials:

-

Synaptosomes prepared from rat striatum or a cell line stably expressing DAT

-

[³H]-Dopamine

-

BTCP solutions of varying concentrations

-

Uptake buffer (e.g., Krebs-Ringer buffer)

-

Scintillation counter and fluid

Procedure:

-

Prepare synaptosomes or plate DAT-expressing cells.

-

Pre-incubate the synaptosomes or cells with varying concentrations of BTCP or vehicle.

-

Initiate dopamine uptake by adding a fixed concentration of [³H]-Dopamine.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate uptake by rapid filtration or by washing the cells with ice-cold buffer.

-

Lyse the synaptosomes or cells.

-

Measure the amount of [³H]-Dopamine taken up using a scintillation counter.

-

Non-specific uptake is determined in the presence of a saturating concentration of a known DAT inhibitor.

-

Calculate the percentage inhibition of dopamine uptake at each BTCP concentration and determine the IC50 value.

In Vivo Microdialysis

Objective: To measure the effect of BTCP on extracellular dopamine levels in a specific brain region (e.g., striatum or nucleus accumbens) of a living animal.

Materials:

-

Laboratory rats or mice

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

HPLC with electrochemical detection (HPLC-ED) system for dopamine analysis

-

BTCP solution for administration

Procedure:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a microdialysis probe into the target brain region.

-

Perfuse the probe with aCSF at a slow, constant flow rate.

-

Allow the animal to recover and the probe to stabilize.

-

Collect baseline dialysate samples at regular intervals.

-

Administer BTCP systemically (e.g., intraperitoneal injection) or locally through the probe (reverse dialysis).

-

Continue to collect dialysate samples.

-

Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

-

Express the results as a percentage change from the baseline dopamine levels.[3][4]

In Vitro Metabolism Study using Liver Microsomes

Objective: To identify the metabolites of BTCP produced by liver enzymes.

Materials:

-

Rat or human liver microsomes

-

BTCP

-

NADPH regenerating system (or NADPH)

-

Incubation buffer (e.g., phosphate buffer)

-

Organic solvent for extraction (e.g., acetonitrile, ethyl acetate)

-

LC-MS/MS system for metabolite identification

Procedure:

-

Prepare an incubation mixture containing liver microsomes, BTCP, and buffer.

-

Pre-warm the mixture to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a specific time period (e.g., 60 minutes) at 37°C with shaking.

-

Terminate the reaction by adding an organic solvent.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to identify potential metabolites by comparing the mass spectra of the BTCP-incubated sample with a control sample (without NADPH or BTCP).[5][6]

Visualizations

Caption: Mechanism of action of BTCP on the dopamine transporter.

Caption: A typical workflow for screening dopamine reuptake inhibitors.

References

- 1. file.elabscience.com [file.elabscience.com]

- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 6. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Trajectory of a Targeted Therapy: An In-depth Technical Guide to the History of Boron Neutron Capture Therapy (BNCT) Research

For Researchers, Scientists, and Drug Development Professionals

Boron Neutron Capture Therapy (BNCT) represents a unique, targeted radiotherapy modality that has traversed a long and complex research and development path. This technical guide provides a comprehensive overview of the history of BNCT research, from its theoretical underpinnings to its modern clinical applications. It details the evolution of boron delivery agents, neutron sources, and our understanding of its mechanism of action, supported by quantitative data from key clinical studies and detailed experimental protocols.

A Historical Overview: From Concept to Clinical Reality

The concept of neutron capture therapy was first proposed in 1936 by Gordon Locher, a physicist at the Franklin Institute in Philadelphia. He envisioned that if a stable nuclide with a high neutron capture cross-section could be selectively accumulated in a tumor, subsequent irradiation with thermal neutrons would release highly energetic, short-range particles, leading to localized tumor destruction while sparing surrounding healthy tissue. The discovery of the neutron by James Chadwick in 1932 laid the groundwork for this innovative idea.

The early focus of BNCT research was on malignant brain tumors, given the poor prognosis associated with these cancers and the potential for a highly localized treatment to minimize neurological damage.

Key Milestones in BNCT Research

The journey of BNCT from a theoretical concept to a clinical reality has been marked by several key milestones:

-

1936: Gordon Locher proposes the theory of neutron capture therapy.

-

1951-1961: The first clinical trials of BNCT for glioblastoma are conducted at Brookhaven National Laboratory (BNL) and Massachusetts General Hospital (MGH) using first-generation boron compounds like borax. These early trials were ultimately unsuccessful due to the poor tumor selectivity of the boron agents and the limitations of the available thermal neutron beams, which had poor tissue penetration.

-

1968: Dr. Hiroshi Hatanaka in Japan pioneers a new phase of BNCT, utilizing the second-generation boron compound, sodium borocaptate (BSH), which demonstrated improved tumor accumulation.

-

1980s: The development of another second-generation boron delivery agent, boronophenylalanine (BPA), marks a significant advancement. BPA's selective uptake by tumor cells through amino acid transporters offered a more targeted approach.

-

1990s: The development of epithermal neutron beams, which can penetrate deeper into tissues before being thermalized, revitalizes BNCT research. Clinical trials using BPA and epithermal neutrons for glioblastoma and melanoma show promising results.

-

2000s-Present: The focus of BNCT research shifts towards the development of more compact, hospital-based accelerator-based neutron sources (ABNS) to replace nuclear reactors. This development is crucial for the wider clinical adoption of BNCT. Additionally, research into third-generation boron delivery agents, including liposomes and monoclonal antibodies, aims to further enhance tumor targeting and efficacy. In June 2020, BNCT using an accelerator-based system was approved in Japan for the treatment of unresectable, locally advanced or recurrent head and neck cancer, a landmark achievement in the history of this therapy.[1]

The Core of BNCT: Boron Delivery Agents and Neutron Sources

The success of BNCT is critically dependent on two key components: a boron delivery agent that selectively accumulates in tumor cells and a neutron source that can deliver a sufficient flux of thermal neutrons to the tumor site.

Evolution of Boron Delivery Agents

The ideal boron delivery agent should have high tumor selectivity, low systemic toxicity, and deliver a sufficient concentration of ¹⁰B to the tumor (typically >20 µg ¹⁰B/g tumor).

-

First-Generation Compounds: The earliest clinical trials utilized simple, water-soluble boron compounds like borax. However, these compounds exhibited poor tumor selectivity and were quickly cleared from the body, leading to suboptimal therapeutic outcomes.

-

Second-Generation Compounds:

-

Sodium Borocaptate (BSH): Introduced in the 1960s, BSH was a significant improvement over first-generation compounds. It is a larger molecule that was believed to accumulate in tumors through a disrupted blood-brain barrier.

-

Boronophenylalanine (BPA): Developed in the 1980s, BPA is an amino acid analog that is actively transported into tumor cells by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. This active transport mechanism provides a higher degree of tumor selectivity.[2] BPA is often administered as a fructose complex (BPA-F) to improve its solubility.[3]

-

-

Third-Generation Compounds: Research is ongoing to develop boron delivery agents with even greater tumor specificity and efficacy. These include:

-

Boron-containing liposomes: These nanoparticles can encapsulate high concentrations of boron and can be targeted to tumors through various mechanisms.

-

Boronated monoclonal antibodies: By attaching boron to antibodies that specifically target tumor antigens, this approach aims to achieve highly targeted delivery.

-

Other novel boron carriers: A wide range of other molecules, including porphyrins and dendrimers, are also being investigated as potential boron delivery agents.

-

From Reactors to Accelerators: The Evolution of Neutron Sources

The neutron source is the other critical component of BNCT. The ideal neutron source should provide a high flux of epithermal neutrons with low contamination from fast neutrons and gamma rays.

-

Nuclear Reactors: For many decades, nuclear reactors were the only source of neutrons with sufficient intensity for BNCT. However, the requirement for a nuclear reactor has been a major obstacle to the widespread clinical implementation of BNCT due to their size, cost, and regulatory hurdles.

-

Accelerator-Based Neutron Sources (ABNS): The development of compact, hospital-based accelerator-based neutron sources has been a game-changer for the field of BNCT. These devices, typically cyclotrons or linear accelerators, produce neutrons by bombarding a target material (e.g., lithium or beryllium) with protons. ABNS offer the potential for wider dissemination of BNCT and are now being used in clinical settings.

Quantitative Data from Clinical Trials

The clinical efficacy of BNCT has been evaluated in numerous trials for various cancer types. The following tables summarize key quantitative data from some of these studies.

Glioblastoma Multiforme (GBM)

| Boron Agent | Neutron Source | Number of Patients | Median Survival Time (MST) | 1-Year Survival Rate | 2-Year Survival Rate | Reference |

| BPA | Reactor | 18 | - | 61% | - | [4] |

| BPA | Reactor | 10 | 13.5 months | - | - | [5] |

| BSH | Reactor | 16 | - | - | 31% (3-year) | [6] |

| BPA + BSH | Reactor | 10 | 14.5 months | - | - | [7] |

| BPA | Accelerator | 24 (recurrent GB) | 18.9 months | 79.2% | - | [8] |

| BPA | Reactor | 23 | 19.5 months | - | 31.8% | [9] |

Head and Neck Cancer

| Boron Agent | Neutron Source | Number of Patients | Objective Response Rate (ORR) | 1-Year Overall Survival (OS) | 1-Year Locoregional Control | Reference |

| BPA | Reactor | 30 | 76% | - | - | [10] |

| BPA | Accelerator | 69 | 80.5% | 75.4% | 57.1% | [1] |

| BPA | Reactor | 29 (evaluable) | 76% (22/29 responded) | 30% (2-year OS) | 27% (2-year locoregional recurrence-free) | [11] |

| BPA +/- BSH | Reactor | 87 | 58% | 43.1% | - | [12] |

| BPA | Reactor | 12 | 64% (5 CR, 4 PR) | 56% | 21% (1-year local PFS) | [13] |

Melanoma

| Boron Agent | Neutron Source | Number of Patients | Complete Response (CR) Rate | Partial Response (PR) Rate | Overall Response Rate (ORR) | Reference |

| BPA | Reactor | 22 | 73% | 23% | 95% | [7] |

| BPA | Reactor | 8 | 75% (6/8) | 25% (2/8) | 88% (overall control rate) | [14] |

| BPA | Reactor | 4 | 25% (1/4) | 50% (2/4) | - | [15] |

Mechanism of Action: Signaling Pathways in BNCT-Induced Cell Death

The therapeutic effect of BNCT is mediated by the high linear energy transfer (LET) alpha particles and lithium-7 nuclei produced from the neutron capture reaction in ¹⁰B. These high-LET particles cause dense ionization along their tracks, leading to complex and difficult-to-repair DNA damage, which is the primary driver of cell death.

DNA Damage and Repair

The primary mechanism of BNCT-induced cytotoxicity is the induction of complex DNA double-strand breaks (DSBs).[16][17][18] Unlike the sparse DNA damage caused by low-LET radiation (e.g., X-rays), the clustered DNA lesions induced by BNCT are a significant challenge for the cell's repair machinery.

The cellular response to this extensive DNA damage involves the activation of DNA damage response (DDR) pathways. Key proteins such as ATM (Ataxia-Telangiectasia Mutated) and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit) are activated, leading to the phosphorylation of H2AX (forming γH2AX), a marker of DSBs.[19] The cell then attempts to repair these breaks primarily through two major pathways:

-

Non-Homologous End Joining (NHEJ): This is a faster but more error-prone pathway that ligates broken DNA ends directly.

-

Homologous Recombination (HR): This is a more accurate pathway that uses a sister chromatid as a template for repair.

Studies have shown that in some cancer cell types, BNCT can activate both HR and NHEJ pathways.[19] However, the complexity of the DNA damage often overwhelms the repair capacity, leading to cell death.

Cell Cycle Arrest and Apoptosis

In response to the severe DNA damage, cells activate cell cycle checkpoints, primarily at the G2/M phase, to prevent the propagation of damaged DNA.[18][19] This cell cycle arrest provides time for DNA repair; however, if the damage is too extensive, the cell is driven towards programmed cell death, or apoptosis.

BNCT has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[20] This involves the release of cytochrome c from the mitochondria, which then activates caspase-9 and subsequently the executioner caspase-3, leading to the dismantling of the cell.[20]

Immunogenic Cell Death

There is emerging evidence that BNCT may also induce immunogenic cell death (ICD).[21][22] ICD is a form of apoptosis that is accompanied by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response. This suggests that BNCT may not only have a direct cytotoxic effect but could also engage the host's immune system to fight the cancer.

Signaling Pathway of BNCT-Induced Cell Death

Caption: Signaling pathway of BNCT-induced cell death.

Key Experimental Protocols in BNCT Research

The following sections provide detailed methodologies for key experiments commonly used in BNCT research.

In Vitro Boron Uptake Assay

Objective: To quantify the intracellular concentration of boron in cancer cells after incubation with a boron-containing compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Boron-containing compound (e.g., BPA)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Nitric acid (concentrated)

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES)

-

Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

-

Seed cancer cells in a 60 mm culture dish at a density that will result in approximately 80-90% confluency at the time of the experiment.

-

Allow the cells to adhere and grow for 24-48 hours.

-

Prepare a stock solution of the boron-containing compound in a suitable solvent and dilute it to the desired final concentration in complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the boron compound.

-

Incubate the cells for a specific period (e.g., 2, 4, 8, 24 hours) at 37°C in a 5% CO₂ incubator.

-

After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular boron compound.

-

Harvest the cells by trypsinization.

-

Count the number of cells.

-

Pellet the cells by centrifugation and discard the supernatant.

-

Resuspend the cell pellet in a known volume of Milli-Q water.

-

Add concentrated nitric acid to the cell suspension to digest the cells and release the intracellular boron. This step should be performed in a fume hood with appropriate safety precautions.

-

Heat the samples to complete the digestion.

-

Dilute the digested samples with Milli-Q water to a final nitric acid concentration of approximately 2%.

-

Analyze the boron concentration in the samples using ICP-MS or ICP-AES.

-

Calculate the intracellular boron concentration as micrograms of boron per 10⁹ cells or per gram of protein.

In Vitro Cytotoxicity Assay (Clonogenic Survival Assay)

Objective: To assess the cell-killing effect of BNCT.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Boron-containing compound

-

Neutron source

-

Trypsin-EDTA

-

Crystal violet staining solution

Procedure:

-

Prepare single-cell suspensions of the cancer cells.

-

Plate a known number of cells (e.g., 200-1000 cells) into 60 mm culture dishes.

-

Allow the cells to attach for 4-6 hours.

-

Treat the cells with the boron-containing compound at a specific concentration for a defined period.

-

Irradiate the cells with a thermal or epithermal neutron beam for a specified duration to deliver a certain dose. Include control groups: untreated cells, cells treated with the boron compound only, and cells irradiated with neutrons only.

-

After irradiation, replace the medium with fresh, drug-free medium.

-

Incubate the dishes for 10-14 days to allow for colony formation (a colony is defined as a group of at least 50 cells).

-

Fix the colonies with methanol and stain them with crystal violet.

-

Count the number of colonies in each dish.

-

Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.

-

PE = (Number of colonies formed / Number of cells seeded) x 100%

-

SF = PE of treated group / PE of control group

-

In Vivo BNCT Efficacy Study in an Animal Model

Objective: To evaluate the anti-tumor effect of BNCT in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line that forms tumors in mice

-

Boron-containing compound

-

Neutron source

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Subcutaneously inject a known number of cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into different treatment groups (e.g., control, boron compound only, neutrons only, BNCT).

-

Administer the boron-containing compound to the mice in the BNCT and boron-only groups, typically via intravenous or intraperitoneal injection.

-

At a predetermined time after boron administration (to allow for optimal tumor accumulation), anesthetize the mice and position them for neutron irradiation. The tumor should be centered in the neutron beam, and the rest of the body should be shielded.

-

Irradiate the tumors with the prescribed dose of neutrons.

-

Monitor the tumor size using calipers every 2-3 days.

-

Monitor the body weight and general health of the mice.

-

Euthanize the mice when the tumor reaches a predetermined endpoint size or if they show signs of significant distress.

-

Analyze the data by plotting tumor growth curves and calculating tumor growth delay.

Experimental Workflow for an In Vivo BNCT Study

Caption: Experimental workflow for an in vivo BNCT study.

Future Directions and Challenges

BNCT has made remarkable progress since its conception, evolving into a clinically viable treatment option for certain cancers. However, several challenges and opportunities remain:

-

Development of Superior Boron Delivery Agents: The quest for boron compounds with higher tumor selectivity and better pharmacokinetic properties continues to be a major focus of BNCT research.

-

Optimization of Neutron Sources: Further improvements in the design and efficiency of accelerator-based neutron sources will be crucial for the widespread adoption of BNCT.

-

Expansion to Other Cancers: While BNCT has shown promise in brain, head and neck, and melanoma cancers, its potential in other malignancies needs to be explored through further clinical trials.

-

Combination Therapies: Investigating the synergistic effects of BNCT with other cancer treatments, such as immunotherapy and chemotherapy, could lead to more effective therapeutic strategies.

-

Personalized Dosimetry: Developing methods for real-time, in-situ monitoring of boron concentration in tumors would allow for more personalized and accurate treatment planning.

The history of BNCT research is a testament to the perseverance of the scientific community in translating a novel concept into a promising cancer therapy. With ongoing advancements in boron chemistry, nuclear physics, and clinical research, BNCT is poised to play an increasingly important role in the future of oncology.

References

- 1. Preliminary outcomes of boron neutron capture therapy for head and neck cancers as a treatment covered by public health insurance system in Japan: Real-world experiences over a 2-year period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of sodium borocaptate (BSH) and boronophenylalanine (BPA) as boron delivery agents for neutron capture therapy (NCT) of cancer: an update and a guide for the future clinical evaluation of new boron delivery agents for NCT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Boron Neutron Capture Therapy: A Review of Clinical Applications [frontiersin.org]

- 4. Boron neutron capture therapy of brain tumors: clinical trials at the finnish facility using boronophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boron neutron-capture therapy (BNCT) for glioblastoma multiforme (GBM) using the epithermal neutron beam at the Brookhaven National Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Boron neutron capture therapy: preliminary study of BNCT with sodium borocaptate (Na2B1 2H1 1SH) on glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boron Neutron Capture Therapy: Clinical Application and Research Progress | MDPI [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Boron neutron capture therapy (BNCT) for newly-diagnosed glioblastoma: Comparison of clinical results obtained with BNCT and conventional treatment [jstage.jst.go.jp]

- 10. sciencedaily.com [sciencedaily.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

- 14. Long-term outcome of cutaneous melanoma patients treated with boron neutron capture therapy (BNCT) [inis.iaea.org]

- 15. mdpi.com [mdpi.com]

- 16. DNA Damage Response and Repair in Boron Neutron Capture Therapy | MDPI [mdpi.com]

- 17. Molecular Mechanisms of Specific Cellular DNA Damage Response and Repair Induced by the Mixed Radiation Field During Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 19. Analysis of DNA Damage Responses After Boric Acid-mediated Boron Neutron Capture Therapy in Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]

- 20. Boron neutron capture therapy induces cell cycle arrest and cell apoptosis of glioma stem/progenitor cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 21. BNCT induced immunomodulatory effects contribute to mammary tumor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. BNCT induced immunomodulatory effects contribute to mammary tumor inhibition | PLOS One [journals.plos.org]

Unveiling the Molecular Interactions of BCTP: A Technical Guide

Introduction

The acronym BCTP can refer to different entities in scientific literature, leading to potential ambiguity. In the context of molecular biology and drug discovery, it most prominently stands for Translationally Controlled Tumor Protein (TCTP) , a highly conserved and multifunctional protein implicated in a wide array of cellular processes, including cell growth, proliferation, apoptosis, and immune responses. This guide will provide an in-depth exploration of the known biological targets of TCTP.

Alternatively, this compound could be an abbreviation for a chemical compound, such as a bromo-chloro-trifluoromethyl-pyrazole derivative. While various pyrazole compounds with these moieties have been synthesized and investigated for their biological activities, a specific, widely recognized compound consistently abbreviated as "this compound" is not readily identifiable in the current body of scientific literature. This guide will therefore focus on the well-documented biological targets of the protein TCTP.

Biological Targets of Translationally Controlled Tumor Protein (TCTP)

TCTP exerts its diverse functions through direct interactions with a range of biological molecules. These interactions are crucial for its role in both normal cellular physiology and in pathological conditions, particularly cancer. The primary and best-characterized biological targets of TCTP are members of the Bcl-2 family of apoptosis regulators. Additionally, TCTP interacts with other proteins and ions, expanding its regulatory scope.

Anti-Apoptotic Bcl-2 Family Proteins: Mcl-1 and Bcl-xL

A critical function of TCTP is its role as a pro-survival factor in tumor cells, which it achieves by inhibiting the mitochondrial apoptosis pathway.[1] This anti-apoptotic activity is mediated through direct binding to and stabilization of the anti-apoptotic Bcl-2 family members, Myeloid Cell Leukemia 1 (Mcl-1) and B-cell lymphoma-extra large (Bcl-xL).[1][2]

-

Interaction with Mcl-1: TCTP binds to Mcl-1, a key regulator of apoptosis. This interaction is thought to reduce the turnover of Mcl-1 by inhibiting its ubiquitination, thereby decreasing Mcl-1-mediated apoptosis.[1] The binding occurs via a BH3-like motif present in TCTP, which inserts into the BH3 binding groove of Mcl-1.[1] This interaction leads to a conformational change in TCTP, causing its globular domain to become destabilized and transition into a molten-globule state.[1]

-

Interaction with Bcl-xL: TCTP also directly binds to Bcl-xL, another crucial anti-apoptotic protein.[1][2] This interaction prevents the pro-apoptotic protein Bax from inducing the release of cytochrome c from the mitochondria, a key step in the intrinsic apoptosis pathway.[1] Similar to its interaction with Mcl-1, the BH3-like motif of TCTP is involved in binding to Bcl-xL.[1]

Signaling Pathway

The interaction of TCTP with Mcl-1 and Bcl-xL is a key mechanism by which cancer cells evade apoptosis. By stabilizing these anti-apoptotic proteins, TCTP helps to maintain mitochondrial integrity and prevent the activation of caspases, the executioners of apoptosis.

Y-box-binding protein 1 (YBX1)

To further elucidate the cellular functions of TCTP, its interactome in HeLa cells was analyzed, revealing 98 potential binding partners.[3] Among these, the interaction with Y-box-binding protein 1 (YBX1) was confirmed both in vitro and in vivo.[3] YBX1 is a multifunctional protein involved in cell proliferation, RNA splicing, DNA repair, and drug resistance.[3] The interaction is localized to the N-terminal region of TCTP and the first 129 amino acids of YBX1.[3] This interaction suggests that TCTP and YBX1 may cooperate in regulating diverse cellular pathways in cancer cells.[3]

Calcium (Ca²⁺)

TCTP has been identified as a calcium-binding protein.[2][4] This activity was demonstrated in vitro for prostatic TCTP.[4] The ability to bind Ca²⁺ suggests that TCTP may play a role in preventing the increase of cytosolic Ca²⁺ levels, which can trigger Ca²⁺-dependent apoptosis pathways.[2]

Fortilin/TCTP Binding Protein (FBP1)

In a study on the shrimp Penaeus monodon, a novel binding protein for Fortilin (the shrimp homolog of TCTP), named FBP1, was identified.[2] This interaction is believed to be part of a defense mechanism against viral infection.[2] The contact sites were predicted to be at amino acid residues 44–51 and 77–88 of FBP1.[2]

Quantitative Data on TCTP Interactions

Currently, there is a lack of publicly available, specific quantitative binding affinity data (e.g., K_d, IC₅₀) for the interactions between TCTP and its primary biological targets in the provided search results. The interactions are described qualitatively and have been confirmed through various experimental methods.

Experimental Protocols

The identification and characterization of TCTP's biological targets have been achieved through a variety of experimental techniques.

Co-immunoprecipitation (Co-IP) and Mass Spectrometry (MS)

This workflow is a standard method for identifying protein-protein interactions.

Protocol Outline:

-

Cell Lysis: HeLa cells are lysed to release cellular proteins.

-

Immunoprecipitation: An antibody specific to TCTP is added to the cell lysate. This antibody binds to TCTP, forming an antibody-protein complex.

-

Complex Pull-down: Protein A/G beads are added to the lysate. These beads bind to the antibody, allowing the entire complex (beads, antibody, TCTP, and any interacting proteins) to be precipitated out of the solution by centrifugation.

-

Washing: The precipitated complex is washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Mass Spectrometry: The eluted proteins are identified using mass spectrometry.

Bimolecular Fluorescence Complementation (BiFC) Analysis

BiFC is used to visualize protein-protein interactions in living cells.

Protocol Outline:

-

Vector Construction: Two non-fluorescent fragments of a fluorescent protein (e.g., YFP) are fused to TCTP and a potential interacting protein (e.g., YBX1), respectively.

-

Co-transfection: The two constructs are co-transfected into cells.

-

Interaction and Fluorescence: If TCTP and the other protein interact, the two fragments of the fluorescent protein are brought into close proximity, allowing them to refold and emit a fluorescent signal.

-

Microscopy: The fluorescence is detected using a fluorescence microscope, confirming the interaction and its subcellular localization.

Biological Targets of Pyrazole Derivatives

As mentioned in the introduction, while no specific compound abbreviated as "this compound" is prominent, various bromo- and trifluoromethyl-substituted pyrazole compounds have been studied and shown to interact with several biological targets. These include:

-

Glycogen synthase kinase 3β (GSK3β) and Nuclear factor (erythroid-derived 2)–like 2 (Nrf2) : Targeted by pyrazole derivatives with para-bromo substitutions on an aldehyde aromatic ring.[5]

-

Monoamine oxidase A (MAO-A) and Monoamine oxidase B (MAO-B) : Inhibited by certain pyrazole analogs.[5][6]

-

Factor Xa : A critical enzyme in the coagulation cascade, inhibited by a pyrazole-5-carboxamide derivative.[7]

-

Opioid receptors , Acid-sensing ion channel subtype 1α (ASIC-1α) , and Transient receptor potential vanilloid subtype 1 (TRPV-1) : Modulated by different substituted pyrazole compounds.[5]

These findings highlight the potential of the pyrazole scaffold in developing targeted therapies for a range of diseases.

Conclusion

Translationally Controlled Tumor Protein (TCTP) is a key regulatory protein with a growing list of identified biological targets. Its interactions with the anti-apoptotic proteins Mcl-1 and Bcl-xL are central to its role in cancer cell survival. The discovery of its interaction with YBX1 and its calcium-binding properties further expands its known functional repertoire. Future research will likely uncover more binding partners and further detail the complex regulatory networks in which TCTP participates. While the pyrazole chemical scaffold shows promise for targeting various biological molecules, a specific, widely studied compound known as this compound has yet to be clearly defined. The continued exploration of TCTP's interactions will undoubtedly provide valuable insights for the development of novel therapeutic strategies.

References

- 1. Structural transitions in TCTP tumor protein upon binding to the anti-apoptotic protein family member Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of a Novel Binding Protein for Fortilin/TCTP — Component of a Defense Mechanism against Viral Infection in Penaeus monodon | PLOS One [journals.plos.org]

- 3. Characterization of the Translationally Controlled Tumor Protein (TCTP) Interactome Reveals Novel Binding Partners in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Translationally controlled tumor protein (TCTP) in the human prostate and prostate cancer cells: expression, distribution, and calcium binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Bicycle Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicycle Drug Conjugates (BDCs) represent an emerging class of targeted therapeutics that combine the tissue-penetrating advantages of small molecules with the target specificity traditionally associated with antibody-based therapies.[1][2] Developed by Bicycle Therapeutics, these novel constructs are comprised of a bicyclic peptide (Bicycle) linked to a potent cytotoxic payload.[2][3] Their low molecular weight (1.5-2.5 kDa) allows for rapid tumor penetration and renal clearance, potentially reducing the systemic toxicities often observed with larger antibody-drug conjugates (ADCs).[4][5][6] This guide provides an in-depth overview of the core technology, mechanism of action, and preclinical and clinical data for leading BDC candidates.

Core Technology: The Bicycle Platform

Bicycles are synthetic, short peptides constrained by a chemical scaffold to form two loops, creating a stable and conformationally rigid structure.[1][3] This bicyclic architecture allows for a large binding footprint, enabling high-affinity and selective interactions with protein targets, including those that have been challenging for conventional small molecules.[6]

The identification of target-specific Bicycles is achieved through a proprietary phage display screening platform.[1][4] This technology allows for the rapid selection and optimization of Bicycles with desired binding characteristics. Once identified, these peptides are chemically synthesized and can be readily conjugated to various payloads, including small molecule toxins, to create BDC candidates.[3]

Mechanism of Action

The therapeutic action of BDCs is a multi-step process designed to deliver a cytotoxic payload directly to tumor cells while minimizing exposure to healthy tissues.[7]

-

Target Binding: The BDC is administered intravenously and circulates through the bloodstream.[8] The Bicycle component's small size facilitates rapid extravasation and penetration into the tumor microenvironment.[4] It then selectively binds to a specific tumor antigen on the surface of cancer cells.[7]

-

Internalization and Payload Release: Upon binding, the BDC-target complex is internalized by the tumor cell. Inside the cell, the linker connecting the Bicycle to the payload is cleaved by intracellular enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment.[5][7] This releases the active cytotoxic agent.

-

Induction of Cell Death: The released payload then exerts its cytotoxic effect, typically by disrupting critical cellular processes like microtubule dynamics, leading to cell cycle arrest and apoptosis.[8][9] Some BDCs are also designed for the linker to be cleaved extracellularly, releasing the toxin within the tumor microenvironment to induce bystander killing of adjacent tumor cells.[10]

Key Bicycle Drug Conjugate Candidates

Several BDCs are currently in preclinical and clinical development for the treatment of various solid tumors. The following tables summarize the key characteristics and available efficacy data for three leading candidates: BT5528, zelenectide pevedotin (formerly BT8009), and BT1718.

Table 1: Overview of Key Bicycle Drug Conjugate Candidates

| Candidate | Target Antigen | Payload | Linker Type | Key Indications |

| BT5528 | Ephrin type-A receptor 2 (EphA2) | Monomethyl auristatin E (MMAE) | Valine-citrulline (cleavable) | Ovarian, Urothelial, Non-small cell lung, Triple-negative breast, Head and neck, Gastric cancers[11] |

| Zelenectide pevedotin (BT8009) | Nectin-4 | Monomethyl auristatin E (MMAE) | Valine-citrulline (cleavable) | Urothelial, Breast, Lung, and other Nectin-4 expressing cancers[12][13] |

| BT1718 | Membrane Type 1-Matrix Metalloproteinase (MT1-MMP) | Maytansinoid (DM1) | Hindered disulfide (cleavable) | Triple-negative breast cancer, Non-small cell lung cancer[4][14] |

Table 2: Summary of Clinical and Preclinical Efficacy Data

| Candidate | Study Phase | Population | Key Findings |

| BT5528 | Phase I/II (Dose Escalation) | Advanced Solid Tumors | Overall Response Rate (ORR): 6.7% at 6.5 mg/m² q2w. Disease Control Rate (DCR): 20.0% at 6.5 mg/m² q2w.[15][16] |

| Zelenectide pevedotin (BT8009) | Phase I/II (Duravelo-1) | Metastatic Urothelial Carcinoma (mUC) | First-line cisplatin-ineligible mUC (in combination with pembrolizumab): 60% ORR (12/20 efficacy-evaluable patients).[17] Recurrent/unresectable mUC (monotherapy): 45% ORR with a median duration of response of 11.1 months.[18] |

| Non-Small Cell Lung Cancer (NSCLC) with NECTIN4 gene amplification | 40.0% ORR (2/5) in patients with NECTIN4 gene amplification, compared to 8.8% ORR (3/34) in all efficacy-evaluable patients.[17] | ||

| BT1718 | Preclinical | Cell-line and Patient-Derived Xenograft Models | Demonstrated profound antitumor activity, including complete tumor regression in models of non-small cell lung and triple-negative breast cancer at doses as low as 3mg/kg.[4] |

Experimental Protocols

The development and evaluation of BDCs involve a series of well-defined experimental protocols, from initial discovery to clinical assessment.

BDC Discovery and Synthesis

-

Phage Display: Bicycle binders are identified using a proprietary phage display technology that screens vast libraries of bicyclic peptides against the target antigen.[4][9]

-

Peptide Synthesis: Bicycles are chemically synthesized using standard solid-phase peptide synthesis (SPPS) followed by a proprietary cyclization step to create the bicyclic structure.[9]

-

Conjugation: The synthesized Bicycle is then conjugated to the linker-payload moiety to generate the final BDC.[9]

Preclinical Evaluation

-

In Vitro Assays:

-

Binding Affinity: The binding affinity of the BDC to its target is determined using techniques such as surface plasmon resonance (SPR).[5]

-

Cytotoxicity Assays: The potency of the BDC is assessed by measuring its ability to kill cancer cell lines expressing the target antigen in a dose-dependent manner.[10]

-

-

In Vivo Models:

-

Xenograft Studies: The antitumor efficacy of BDCs is evaluated in immunodeficient mice bearing human tumor xenografts (both cell-line derived and patient-derived).[4][9] Tumor growth inhibition and regression are monitored over time following BDC administration.[19]

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the BDC and the released payload are characterized.[5][20] PD studies assess the on-target effects of the BDC in vivo.

-

Clinical Trial Design

Clinical evaluation of BDCs typically follows a phased approach:

-

Phase I: First-in-human, open-label, dose-escalation studies are conducted in patients with advanced solid tumors expressing the target antigen.[8][21] The primary objectives are to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D).[8][16] A 3+3 dose-escalation design followed by a Bayesian logistic regression model is often employed.[8]

-

Phase II: Dose-expansion cohorts are enrolled to further evaluate the antitumor activity of the BDC at the RP2D in specific tumor types.[8][11] The primary endpoint is typically the overall response rate (ORR).[21]

-

Phase III: Larger, randomized controlled trials are designed to compare the efficacy and safety of the BDC against the standard of care in a specific patient population.

References

- 1. cambridgeand.com [cambridgeand.com]

- 2. About Bicycle Therapeutics [pharmiweb.jobs]

- 3. youtube.com [youtube.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bicycletherapeutics.com [bicycletherapeutics.com]

- 7. bicycletherapeutics.com [bicycletherapeutics.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. bicycletherapeutics.com [bicycletherapeutics.com]

- 10. bicycletherapeutics.com [bicycletherapeutics.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. bicycletherapeutics.com [bicycletherapeutics.com]

- 13. bicycletherapeutics.com [bicycletherapeutics.com]

- 14. firstwordpharma.com [firstwordpharma.com]

- 15. ascopubs.org [ascopubs.org]

- 16. Results From First-in-Human Phase I Dose-Escalation Study of a Novel Bicycle Toxin Conjugate Targeting EphA2 (BT5528) in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bicycle Therapeutics Announces Data Updates Across Zelenectide Pevedotin Program and Development Strategy Leveraging NECTIN4 Gene Amplification - BioSpace [biospace.com]

- 18. onclive.com [onclive.com]

- 19. bicycletherapeutics.com [bicycletherapeutics.com]

- 20. BT8009; A Nectin-4 Targeting Bicycle Toxin Conjugate for Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

a are the key publications on BCTP?

To provide a comprehensive technical guide on BCTP, it is essential to first identify the specific molecule or concept this acronym refers to, as it can have multiple meanings in different scientific contexts. For instance, this compound could refer to:

-

A specific chemical compound: Many research chemicals and potential drug candidates are designated with acronyms.

-

A biological pathway or protein: Acronyms are frequently used to denote signaling pathways, proteins, or other biological entities.

Without a more specific definition of this compound, a detailed guide with the requested data presentation, experimental protocols, and visualizations cannot be accurately generated.

To proceed, please specify the full name or the scientific area of interest for this compound.

Once the specific this compound is identified, a thorough literature search can be conducted to provide the requested in-depth technical guide, including:

-

Quantitative Data Summary: Tables summarizing key findings such as IC50 values, binding affinities, efficacy data, and other relevant metrics.

-

Detailed Experimental Protocols: Step-by-step methodologies for crucial experiments as described in the literature.

-

Signaling Pathway and Workflow Diagrams: Custom-generated Graphviz diagrams to visually represent complex biological processes and experimental designs.

Structural Analogs of BCTP: A Technical Guide to Synthesis, Data, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs of N-(biphenyl-4-yl)-2-(1H-indol-3-yl)acetamide (BCTP), a compound scaffold with potential applications in modulating critical cellular signaling pathways. This document details the synthesis of key structural analogs, presents quantitative pharmacological data for related compounds, and elucidates the implicated Wnt/β-catenin signaling pathway. The information is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting this pathway.

Introduction

N-(biphenyl-4-yl)-2-(1H-indol-3-yl)acetamide (this compound) represents a promising chemical scaffold in drug discovery. Its constituent moieties, a biphenyl group and an indole-3-acetamide core, are found in numerous biologically active compounds. Of particular interest is the potential for this compound analogs to modulate the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in various cancers. This guide explores the synthesis, pharmacological activity, and mechanistic aspects of this compound and its structural analogs.

Structural Analogs of this compound and Related Compounds

While specific analogs combining the exact biphenyl and indole acetamide fragments of this compound with extensive pharmacological data are not widely reported in publicly available literature, we can analyze related compounds that share significant structural similarity. These include N-substituted 4-biphenyl acetamides and N-substituted 2-(1H-indol-3-yl)-2-oxoacetamides.

N-Substituted 4-Biphenyl Acetamide Derivatives

A number of N-substituted (4-biphenyl)amides have been synthesized and evaluated for their biological activities. These compounds retain the biphenyl-acetamide core of this compound.

N-Substituted 2-(1H-indol-3-yl)-2-oxoacetamide Derivatives

Derivatives of 2-(1H-indol-3-yl)-2-oxoacetamide have been synthesized and investigated for their potential as anticancer agents. These compounds feature the indole-acetamide portion of the this compound scaffold.

Quantitative Pharmacological Data

The following tables summarize the in vitro cytotoxic activity of structural analogs and related compounds, providing IC50 values against various human cancer cell lines. This data offers insights into the potential antiproliferative effects of these chemical scaffolds.

Table 1: Cytotoxicity of N-Substituted 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Derivatives [1]

| Compound | Hela (IC50, μM) | MCF7 (IC50, μM) | HepG2 (IC50, μM) |

| 5b | >50 | >50 | >50 |

| 5j | 24.32 ± 2.11 | 29.45 ± 2.33 | 18.76 ± 1.54 |

| 5k | 19.87 ± 1.87 | 21.09 ± 2.01 | 15.43 ± 1.29 |

| 5l | 15.65 ± 1.32 | 18.98 ± 1.76 | 12.34 ± 1.11 |

| 5s | 12.87 ± 1.15 | 15.43 ± 1.43 | 10.56 ± 1.14 |

Table 2: Cytotoxicity of N-aryl(indol-3-yl)glyoxamides [2]

| Compound | HeLa/KB (IC50, nM) | L1210 (IC50, nM) | SKOV3 (IC50, nM) |

| 55 | 39 | 51 | 11 |

Experimental Protocols

General Synthesis of N-Substituted 4-Biphenyl Acetamide Derivatives[3]

A general method for the synthesis of N-substituted 4-biphenyl amides involves a two-step process:

-

Preparation of 4-Biphenyl Acetyl Chloride: 4-Biphenyl acetic acid is refluxed with thionyl chloride in a dry, aprotic solvent such as benzene. The reaction progress can be monitored by observing color changes. Upon completion, the solvent is removed to yield crude 4-biphenyl acetyl chloride.

-

Amide Formation: The crude 4-biphenyl acetyl chloride is then reacted with a variety of primary or secondary amines or amides in a suitable solvent to form the corresponding N-substituted 4-biphenyl acetamide derivatives. The products are typically purified by crystallization.

General Synthesis of N-Substituted 2-(1H-indol-3-yl)-2-oxoacetamide Derivatives[1][4]

The synthesis of these derivatives generally follows a standard amide coupling procedure:

-

Activation of Indole-3-glyoxylic Acid: Indole-3-glyoxylic acid is activated using a suitable coupling agent. A common method involves conversion to the acid chloride using oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF).

-

Amide Coupling: The activated indole-3-glyoxylyl chloride is then reacted with a desired primary or secondary amine in the presence of a base, such as triethylamine or diisopropylethylamine (DIPEA), in a solvent like DCM or DMF. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Workup and Purification: The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Signaling Pathways

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, and its aberrant activation is a hallmark of many cancers.[3] this compound and its analogs are hypothesized to exert their biological effects through the inhibition of this pathway.

The Canonical Wnt/β-Catenin Signaling Pathway

In the absence of a Wnt ligand, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3 (GSK3), and casein kinase 1α (CK1α) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[3] This keeps cytoplasmic β-catenin levels low.

Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is disassembled.[3] This leads to the stabilization and accumulation of β-catenin in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, leading to the expression of Wnt target genes that promote cell proliferation and survival.[4]

Caption: Canonical Wnt/β-catenin signaling pathway and hypothesized point of inhibition by this compound analogs.

Experimental Workflow for Assessing Wnt/β-Catenin Signaling Inhibition

A common method to assess the inhibitory activity of compounds on the Wnt/β-catenin pathway is the TOP/FOP Flash reporter assay.

Caption: Workflow for TOP/FOP Flash reporter assay to quantify Wnt/β-catenin signaling.

Conclusion

The N-(biphenyl-4-yl)-2-(1H-indol-3-yl)acetamide (this compound) scaffold represents a promising starting point for the development of novel inhibitors of the Wnt/β-catenin signaling pathway. The synthesis of analogs based on the biphenyl-acetamide and indole-acetamide cores is feasible through established chemical methodologies. The quantitative data on related compounds suggest that this class of molecules possesses antiproliferative activity. Further investigation into the direct synthesis and biological evaluation of a focused library of this compound analogs is warranted to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to advance these efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and structure-activity relationships of N-aryl(indol-3-yl)glyoxamides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole Diterpene Alkaloids as Novel Inhibitors of the Wnt/β-catenin Pathway in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Patent Landscape of Bispecific T-Cell Engagers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of cancer immunotherapy has been revolutionized by the advent of bispecific T-cell engagers (BiTEs), a class of engineered proteins that redirect a patient's own T-cells to recognize and eliminate tumor cells. This guide provides an in-depth analysis of the core patent landscape for these innovative therapeutics, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the key patent holders, the technological cornerstones of BiTE development, detailed experimental protocols for their characterization, and the intricate signaling pathways that underpin their mechanism of action.

The Core Patent Landscape: Key Players and Foundational Technologies

The patent landscape for bispecific T-cell engagers is dynamic and competitive, with a few key players holding seminal patents that have shaped the field. Amgen, with its BiTE® platform, is a dominant force, holding foundational patents for the single-chain variable fragment (scFv)-based tandem design that is characteristic of many first-generation BiTEs. Other major players include Roche (and its subsidiary Genentech), Janssen (a Johnson & Johnson company), Pfizer, Regeneron, and Xencor, each contributing with their proprietary platforms and novel molecular formats.

The table below summarizes the key patent-holding companies in the bispecific T-cell engager space and highlights some of their core technological contributions.